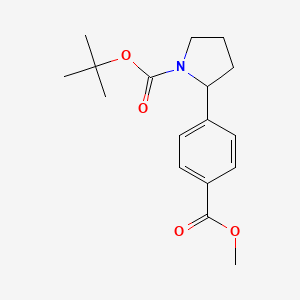

tert-Butyl 2-(4-methoxycarbonylphenyl)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-(4-methoxycarbonylphenyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18-11-5-6-14(18)12-7-9-13(10-8-12)15(19)21-4/h7-10,14H,5-6,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIAPYPPGIDQQPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=CC=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Batch Reaction Protocol

The foundational method involves a photoredox-mediated decarboxylative coupling between methyl 4-bromobenzoate and (tert-butoxycarbonyl)proline. As detailed by, the reaction employs Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%) as the photocatalyst, 3-acetoxyquinuclidine (1.1 equiv) as a reductive quencher, and NiBr₂·3H₂O (1 mol%) with 4,7-dimethoxy-1,10-phenanthroline as a ligand. Conducted in anhydrous DMSO under visible light (430 nm), this protocol achieves 39% yield after 16 hours at room temperature.

Key parameters include:

-

Solvent : Dimethyl sulfoxide (DMSO) enhances electron transfer and stabilizes reactive intermediates.

-

Base : Potassium phosphate (K₃PO₄) optimizes deprotonation steps, critical for decarboxylation.

-

Light Source : Blue LEDs (430 nm) provide sufficient energy for Ir(III)* → Ir(II) reduction, driving the catalytic cycle.

Continuous-Flow Optimization

Transitioning to a continuous-flow microreactor (Figure 4) significantly improves efficiency. Residence time studies (Figure 5a) reveal optimal conversion (70%) and selectivity (60–70%) at 30–50 minutes , compared to multi-hour batch processes. The flow system utilizes:

-

Temperature : 60°C accelerates kinetics without side-product formation.

-

Photoelectron Power : 99% LED output maximizes photon flux, critical for high turnover.

Table 1: Batch vs. Flow Performance Comparison

| Parameter | Batch (16 h) | Flow (30 min) |

|---|---|---|

| Conversion | 39% | 70% |

| Selectivity | 80% | 60–70% |

| Space-Time Yield | 2.4 mmol/L/h | 14 mmol/L/h |

Catalyst and Ligand Screening

Iridium Complexes

Commercial Ir catalysts (e.g., cat2 from HepatoChem) paired with K₃PO₄ achieve >70% conversion and >80% selectivity in flow. Inductively coupled plasma optical emission spectroscopy (ICP-OES) confirms the absence of transition metal contaminants, ensuring catalytic fidelity.

Nickel-Ligand Systems

The NiBr₂/4,7-dimethoxy-1,10-phenanthroline system facilitates oxidative addition of the aryl bromide. NMR studies confirm that ligand rigidity enhances Ni(0)/Ni(II) redox cycling, critical for C–N bond formation.

Substrate Scope and Functional Group Tolerance

Electrophile Variation

The method tolerates diverse aryl halides (Figure 6):

-

Electron-Withdrawing Groups : 4-Trifluoromethylphenyl (6d, 26%) and 4-cyanophenyl (7g, 56%) require longer residence times due to slower oxidative addition.

-

Electron-Donating Groups : 4-Phenoxyphenyl (6e, 62%) and 4-tert-butylphenyl (6h, 76%) exhibit higher yields, attributed to enhanced Ni–arene π-backbonding.

Amino Acid Derivatives

Beyond proline, the protocol extends to bicyclic and hydroxylated pyrrolidines:

-

tert-Butyl (1R,5R)-3-(4-tert-butylphenyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate (6q, 48%) demonstrates stereochemical retention under flow conditions.

-

Hydroxypyrrolidines : tert-Butyl (3R)-2-(4-tert-butylphenyl)-3-hydroxypyrrolidine-1-carboxylate (6r, 19%) forms via in situ hydroxylation, necessitating anhydrous conditions.

Large-Scale Synthesis and Industrial Feasibility

Kilogram-Scale Batch Production

The Macmillan Group’s protocol scales to 40 mL vial reactions, using N-Boc pyrrolidine (2.0 equiv) and DMSO (1 mL/mmol). Post-reaction workup involves extraction with ethyl acetate and silica gel chromatography, yielding 39% product with >95% purity.

Continuous-Flow Manufacturing

A 10 mL coil reactor achieves 14 mmol/L/h space-time yield, reducing solvent use by 50% compared to batch. Economic analysis favors flow systems for reduced catalyst loading (0.5 mol% vs. 1 mol% in batch) and lower energy costs.

Mechanistic Insights and Kinetic Profiling

Chemical Reactions Analysis

tert-Butyl 2-(4-methoxycarbonylphenyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups using appropriate nucleophiles.

Scientific Research Applications

tert-Butyl 2-(4-methoxycarbonylphenyl)pyrrolidine-1-carboxylate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-methoxycarbonylphenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl (R)-2-(4-Octylphenethyl)pyrrolidine-1-carboxylate

- Substituent : A 4-octylphenethyl group (long alkyl chain) replaces the methoxycarbonylphenyl group.

- Properties : The octyl chain enhances lipophilicity, favoring membrane permeability but reducing aqueous solubility. Synthesized as a colorless oil (78% yield) via hydrogenation and column chromatography .

tert-Butyl (3S,4R)-3-(Hydroxymethyl)-4-(4-Methoxyphenyl)pyrrolidine-1-carboxylate

- Substituent : A hydroxymethyl and 4-methoxyphenyl group at positions 3 and 4 of the pyrrolidine ring.

- Properties : The hydroxymethyl group enables hydrogen bonding, while the methoxyphenyl group provides moderate electron-donating effects. Stereochemistry (3S,4R) may enhance chiral recognition in biological systems .

- Contrast : Unlike the target compound’s planar ester, the methoxyphenyl group here lacks electron-withdrawing effects, altering electronic distribution and reactivity.

(S)-tert-Butyl 2-(4-Fluorophenoxymethyl)pyrrolidine-1-carboxylate

- Substituent: A 4-fluorophenoxymethyl group attached to the pyrrolidine.

- Properties: The fluorine atom increases electronegativity, enhancing metabolic stability.

- Contrast: The fluorophenoxy ether group is less hydrolytically labile than the target’s ester, suggesting greater stability under physiological conditions.

tert-Butyl 2-(Substituted Benzyl)pyrrolidine-1-carboxylates

- Examples :

- 2-(2-Methylbenzyl): Methyl substituent at the ortho position.

- 2-(3,5-Dimethylbenzyl): Sterically hindered dimethyl substitution.

- 2-(4-Isopropylbenzyl): Bulky isopropyl group at the para position.

- Properties : Yields range from 30% (2-methyl) to 70% (4-isopropyl), with all analogs reported as colorless oils. Steric bulk correlates with higher yields, likely due to reduced side reactions .

- Contrast : The target’s methoxycarbonyl group introduces polarity absent in these alkyl-substituted analogs, affecting crystallization tendencies and chromatographic behavior.

tert-Butyl (S)-2-(((4-Methoxy-4-oxobut-2-yn-1-yl)oxy)methyl)pyrrolidine-1-carboxylate

- Substituent : A propargyloxy group with a terminal ester.

- Properties : The alkyne moiety enables click chemistry applications. Synthesized in 83% yield via alkoxide formation and esterification, characterized by IR (C≡C stretch at 2215 cm⁻¹) and NMR .

- Contrast : The alkyne’s reactivity contrasts with the target’s aromatic ester, which is more suited for electronic modulation than conjugation reactions.

Comparative Data Table

Key Research Findings

Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., methoxycarbonyl) increase susceptibility to hydrolysis compared to electron-donating (e.g., methoxy) or non-polar groups (e.g., alkyl) .

Yield Trends : Bulky substituents (e.g., isopropyl) improve synthetic yields by minimizing steric clashes and side reactions, whereas polar groups (e.g., ester) may complicate purification .

Spectral Signatures : ¹³C NMR reliably distinguishes substituent types; ester carbonyls resonate at ~165-170 ppm, while aliphatic carbons in alkyl chains appear at 20-35 ppm .

Biological Relevance : Compounds with fluorinated or chiral motifs exhibit enhanced target selectivity, suggesting the target compound’s ester could be optimized for prodrug strategies .

Biological Activity

tert-Butyl 2-(4-methoxycarbonylphenyl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including enzyme inhibition, antibacterial properties, and other relevant pharmacological effects.

The compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 348.43 g/mol

Its structural characteristics include a pyrrolidine ring and a methoxycarbonylphenyl substituent, which may influence its interaction with biological targets.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibitory activity against bacterial topoisomerases, particularly DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication and transcription.

Inhibition Data

Table 1 summarizes the inhibitory activities of related compounds against DNA gyrase and topoisomerase IV:

| Compound | IC50 (nM) | MIC (µg/mL) | Target Enzyme |

|---|---|---|---|

| Compound 7a | <32 | <0.03125 | DNA Gyrase |

| Compound 7b | <100 | 0.25 | Topo IV |

| tert-Butyl analog | TBD | TBD | TBD |

Note : TBD indicates data that requires further investigation.

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against various Gram-positive and Gram-negative bacteria. The findings suggest that this compound may possess broad-spectrum antibacterial activity.

Antibacterial Efficacy

The minimum inhibitory concentration (MIC) values for selected bacterial strains are presented in Table 2:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (ATCC 29213) | <0.03125 |

| Escherichia coli (ATCC 25922) | 2 |

| Enterococcus faecalis (ATCC 29212) | 0.125 |

These results indicate that the compound is particularly effective against Gram-positive bacteria, with lower MIC values compared to Gram-negative strains.

Case Studies

A recent study investigated the efficacy of various pyrrolidine derivatives, including this compound, in a clinical setting. The study reported that these compounds significantly reduced bacterial load in infected models, demonstrating their potential as therapeutic agents against resistant bacterial infections .

The mechanism by which this compound exerts its biological effects likely involves the inhibition of key enzymes involved in DNA replication in bacteria. By disrupting these processes, the compound effectively halts bacterial growth and proliferation.

Future Research Directions

Further studies are needed to elucidate the specific mechanisms of action, optimize the chemical structure for enhanced activity, and evaluate the safety profile of this compound in vivo.

Q & A

Basic Research Questions

Q. What are the critical steps and analytical methods for synthesizing and characterizing this compound?

- Answer : Synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. Key steps include:

- Functionalization : Introducing substituents (e.g., methoxycarbonylphenyl) via coupling or substitution reactions under controlled conditions (e.g., Pd-catalyzed cross-coupling, nucleophilic substitution) .

- Protection/Deprotection : Use of tert-butyl carbamate (Boc) groups to protect reactive sites, requiring acidic/basic conditions (e.g., HCl/NaOH in THF/H₂O) .

- Characterization : Employ NMR (¹H/¹³C) for structural confirmation, Mass Spectrometry (HRMS) for molecular weight validation, and IR Spectroscopy to identify functional groups (e.g., carbonyl stretches) .

Q. How do reaction conditions (solvent, temperature, catalysts) influence the yield of this compound?

- Answer :

- Solvent Choice : Polar aprotic solvents (e.g., THF, dioxane) enhance reactivity in cross-coupling, while dichloromethane is optimal for acid-sensitive steps .

- Catalysts : Pd(PPh₃)₄ or Pd/C for Suzuki-Miyaura couplings; Dess–Martin periodinane for oxidations .

- Temperature : Elevated temperatures (45–80°C) improve reaction rates but may require inert atmospheres to prevent decomposition .

- Example: A 60% yield was achieved using Pd(PPh₃)₄ in dioxane at 80°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities or synthetic yields?

- Answer :

- Reproducibility : Standardize protocols (e.g., solvent purity, catalyst loading) and validate via independent replication .

- Data Triangulation : Combine orthogonal techniques (e.g., LC-MS for purity, X-ray crystallography for stereochemical confirmation) .

- Case Study : Discrepancies in enzyme inhibition (e.g., BACE-1) were resolved by comparing assay conditions (pH, substrate concentration) and using molecular docking simulations .

Q. What strategies optimize regioselectivity in derivatizing the pyrrolidine ring?

- Answer :

- Directed Functionalization : Use directing groups (e.g., sulfonyl, allyloxy) to control substitution sites .

- Steric Effects : Bulky groups (e.g., tert-butyl) direct reactions to less hindered positions .

- Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., L-proline derivatives) enable enantioselective modifications, critical for drug discovery .

Q. How to address stability issues during storage or reaction scaling?

- Answer :

- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the Boc group .

- Scale-Up : Transition from batch to flow reactors improves heat/mass transfer, reducing decomposition (e.g., 78% yield at 10g scale vs. 60% in batch) .

Methodological Guidance for Experimental Design

Q. Designing a multi-step synthesis route: What parameters require prioritization?

- Answer :

- Step Order : Perform acid/base-sensitive steps (e.g., Boc deprotection) late to avoid intermediate degradation .

- Purification : Use flash chromatography (e.g., hexane/EtOAC gradients) or recrystallization for intermediates .

- Yield Tracking : Monitor each step via TLC or HPLC to identify bottlenecks early .

Q. Interpreting conflicting NMR data for stereoisomers: Best practices?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.